1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a 4-tert-butylphenyl group and a tetrazole ring substituted with a 4-methylphenyl moiety. The urea (-NH-C(=O)-NH-) linker bridges these aromatic systems, creating a structurally complex molecule. Key features include:
- Tetrazole ring: A nitrogen-rich heterocycle known for hydrogen-bonding capabilities and bioisosteric replacement of carboxylic acids .
- 4-methylphenyl substituent: Modulates electronic and steric properties of the tetrazole.
This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of urea and tetrazole motifs in enzyme inhibition and receptor binding.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-5-11-17(12-6-14)26-18(23-24-25-26)13-21-19(27)22-16-9-7-15(8-10-16)20(2,3)4/h5-12H,13H2,1-4H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGVRFZVADVMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process where urea is reacted with substituted phenyl groups. The general synthetic route includes:
- Formation of the Tetrazole Ring : The reaction of 4-methylphenylhydrazine with appropriate carbonyl compounds to form the tetrazole moiety.
- Urea Formation : The coupling of the tetrazole derivative with a tert-butyl-substituted phenyl isocyanate to yield the final product.
Biological Activity
The compound exhibits a variety of biological activities which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of urea compounds often demonstrate significant anticancer properties. For instance, studies have shown that certain urea analogs can inhibit cancer cell proliferation in various cell lines. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer types:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MDA-MB-231 (Breast) | 20.5 |
| HeLa (Cervical) | 12.8 |
These results suggest that the compound may interfere with cellular pathways crucial for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : It might interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects on different cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial activity against clinical isolates of bacteria. The results confirmed its potential as an antibacterial agent, particularly against resistant strains.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogs derived from the provided evidence:
*Estimated based on structural analysis.
Substituent Effects on Physicochemical Properties
- tert-Butyl vs. Trifluoromethyl (CF3): The tert-butyl group in the target compound increases steric bulk and lipophilicity, favoring membrane permeability .
Tetrazole vs. Pyrazole/Triazole Cores :
Halogen Substituents :
- Chlorine () and fluorine (BB99502) improve metabolic stability and bioavailability through hydrophobic and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
